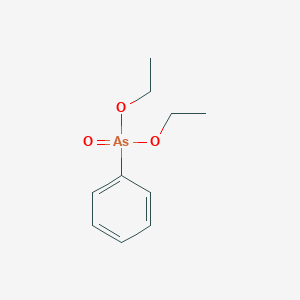
Phenylarsonic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylarsonic acid diethyl ester is an organoarsenic compound with the molecular formula C10H15AsO2 It is a derivative of phenylarsonic acid, where the hydrogen atoms of the hydroxyl groups are replaced by ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylarsonic acid diethyl ester can be synthesized through the esterification of phenylarsonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating phenylarsonic acid with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:
C6H5AsO(OH)2+2C2H5OH→C6H5AsO(OCH2CH3)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically refluxed, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylarsonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylarsonic acid or other arsenic-containing compounds.
Reduction: Reduction reactions can convert the ester to phenylarsonic acid or other reduced forms.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phenylarsonic acid (C6H5AsO(OH)2)
Reduction: Reduced arsenic compounds
Substitution: Various alkyl or aryl derivatives of phenylarsonic acid
Wissenschaftliche Forschungsanwendungen
Phenylarsonic acid diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phenylarsonic acid diethyl ester involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and DNA synthesis, which can result in cell death or inhibition of cell growth.
Vergleich Mit ähnlichen Verbindungen
Phenylarsonic acid diethyl ester can be compared with other similar compounds, such as:
Phenylarsonic acid: The parent compound with hydroxyl groups instead of ethyl groups.
4-Hydroxy-3-nitrobenzenearsonic acid (Roxarsone): Used as an animal feed additive.
p-Arsanilic acid: Another organoarsenic compound with different substituents.
This compound is unique due to its ester functional groups, which impart different chemical properties and reactivity compared to its parent compound and other derivatives.
Eigenschaften
CAS-Nummer |
37907-80-5 |
|---|---|
Molekularformel |
C10H15AsO3 |
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
diethoxyarsorylbenzene |
InChI |
InChI=1S/C10H15AsO3/c1-3-13-11(12,14-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ATNOQRRKWSRHIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[As](=O)(C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


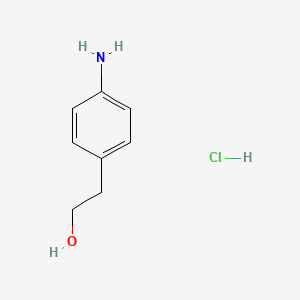
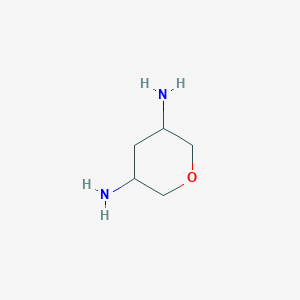
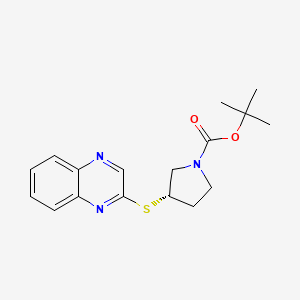

![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
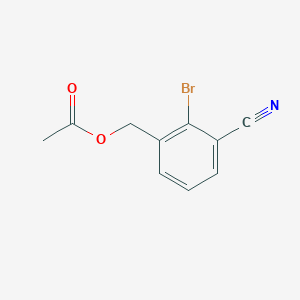

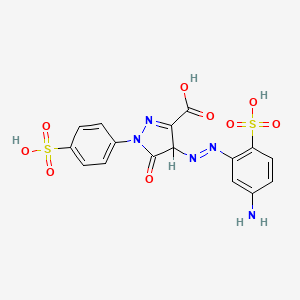
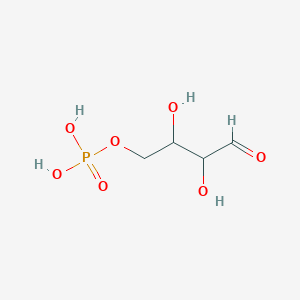

![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
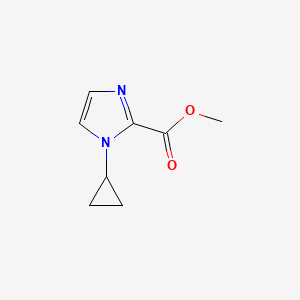

![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
